5-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Description
5-Bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core linked to a pyridinyl-piperidinylmethyl group. The piperidine ring, substituted with a pyridin-2-yl moiety, introduces conformational flexibility and hydrogen-bonding capabilities via its nitrogen atoms.
Properties
IUPAC Name |
5-bromo-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S2/c16-13-4-5-15(22-13)23(20,21)18-11-12-6-9-19(10-7-12)14-3-1-2-8-17-14/h1-5,8,12,18H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHZOEAGXNUVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “5-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Biological Activity
5-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by data tables and research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₈BrN₃O₂S₂
- Molecular Weight: 416.4 g/mol
- CAS Number: 1327217-72-0
Structural Features:
The compound features a bromine atom, a pyridine ring, a piperidine ring, and a thiophene sulfonamide group, which contribute to its unique biological activity profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Piperidine Intermediate: Reaction of 4-pyridinecarboxaldehyde with piperidine in the presence of sodium borohydride.
- Bromination of Thiophene: Bromination using bromine or N-bromosuccinimide (NBS).
- Sulfonamide Formation: Reaction with chlorosulfonic acid to form sulfonyl chloride.
- Coupling Reaction: Coupling the piperidine intermediate with the sulfonyl chloride under basic conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives showed minimum inhibitory concentrations (MICs) against various pathogens, indicating potential for development as antimicrobial agents .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 5-bromo... | 0.22 - 0.25 | Staphylococcus aureus |
| Similar Comp. | Varies | Klebsiella pneumoniae |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, related compounds demonstrated IC₅₀ values significantly lower than conventional chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.03 |
| Compound B | U87 glioblastoma | 45.2 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The structural attributes allow it to bind effectively to these targets, potentially inhibiting or modulating their activity.
Case Studies and Research Findings
-
Antimicrobial Evaluation:
A study conducted on various derivatives showed that certain compounds exhibited excellent antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones indicating effective bactericidal action . -
Anticancer Studies:
Research involving flow cytometry revealed that the compound accelerates apoptosis in cancer cell lines, providing evidence for its potential use in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of sulfonamide derivatives that have shown promising biological activities. Sulfonamides are known for their antibacterial properties; however, derivatives like 5-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide have been investigated for broader applications:
- Anticancer Activity : Research indicates that certain sulfonamide derivatives can inhibit key enzymatic pathways involved in cancer cell proliferation. The specific structure of this compound allows it to interact with molecular targets relevant to cancer biology, such as kinases involved in tumor growth and metastasis .
Cancer Treatment
Recent studies have highlighted the potential of this compound in targeting specific cancer types:
- Targeting c-KIT Mutations : The compound may act on mutated forms of the c-KIT receptor tyrosine kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). Inhibitors designed to target c-KIT mutations can potentially overcome resistance mechanisms seen in patients .
Case Study: Inhibition of c-KIT Kinase
A study demonstrated that compounds similar to this compound effectively inhibited c-KIT kinase activity. This inhibition resulted in reduced proliferation of GIST cells harboring c-KIT mutations. The results suggest that such compounds could be developed into therapeutic agents for treating resistant GIST cases .
Pharmacological Applications
Beyond anticancer properties, the compound has potential applications in other areas:
- Neuropharmacology : The piperidine moiety within the compound suggests possible interactions with neurotransmitter systems. Research into similar structures has indicated potential anxiolytic and antidepressant effects, warranting further investigation into this compound's neuropharmacological profile .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its efficacy and reducing toxicity:
| Component | Description |
|---|---|
| Bromine Substitution | Enhances binding affinity to target proteins |
| Pyridine Ring | Contributes to lipophilicity and bioavailability |
| Piperidine Linker | Affects interaction with biological targets |
| Thiophene Sulfonamide Group | Imparts unique biological activity against specific pathways |
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems
- Thiophene vs. Pyrimidine/Pyridine Derivatives :
The target compound’s thiophene sulfonamide core contrasts with pyrimidine-based sulfonamides (e.g., N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}phenyl) derivatives in and ). Pyrimidine rings enable π-π stacking interactions (centroid distances: 3.4–3.8 Å) , while thiophene’s electron-rich nature may enhance solubility or alter binding kinetics.
Substituent Effects
- Piperidine vs. Morpholine :
Piperidin-1-yl groups () adopt chair conformations, stabilizing molecular packing via N–H···O hydrogen bonds . Morpholine analogs () exhibit similar chair conformations but differ in hydrogen-bonding geometry due to the oxygen atom in the morpholine ring . - Pyridin-2-yl vs. Pyridin-4-yl :
The pyridin-2-yl substituent in the target compound may engage in directional hydrogen bonding, whereas pyridin-4-yl groups (e.g., ) offer distinct steric and electronic profiles due to nitrogen positioning .
Table 1: Structural Comparison of Sulfonamide Derivatives
Electronic and Crystallographic Properties
- Hydrogen Bonding: Piperidine-containing analogs () form dimeric structures via N–H···O hydrogen bonds (N···O distances: ~2.8–3.0 Å) . The target compound’s pyridin-2-yl group may enhance hydrogen-bond donor/acceptor capacity compared to morpholine derivatives.
- Aromatic Stacking : Pyrimidine-based sulfonamides exhibit π-π interactions with centroid distances of 3.4–3.8 Å , while imidazo-pyridine derivatives () show stronger stacking (centroid distance: ~3.4 Å) . The thiophene core likely participates in weaker stacking due to reduced aromaticity compared to pyrimidine.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 5-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide?
A: The compound can be synthesized via microwave-assisted Suzuki coupling using 5-bromo-thiophene-2-sulfonamide derivatives and functionalized piperidine precursors. A typical protocol involves mixing 5-bromo intermediates with 1-(pyridin-2-yl)piperidin-4-ylmethanamine in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)), copper iodide, and triethylamine in dry THF under microwave irradiation (60°C, 10 min, 300 W). Post-reaction purification involves extraction with EtOAc, acid/base washes, and column chromatography .
Q. Q2. How can the purity and structural integrity of the synthesized compound be validated?
A: Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation. Crystallographic parameters (e.g., space group P1̄, R factor = 0.054, data-to-parameter ratio = 16.5) and intermolecular interactions (e.g., C–H···O hydrogen bonds) should align with published datasets. Complementary techniques include ¹H/¹³C NMR (e.g., δ ~7.05–7.11 ppm for thiophene protons) and HPLC-MS (theoretical m/z = 454.3 for [M+H]⁺) .
Advanced Research Questions
Q. Q3. How do steric and electronic effects influence the regioselectivity of sulfonamide functionalization in this compound?
A: The pyridine-piperidine moiety introduces steric hindrance, directing electrophilic substitutions (e.g., bromination) to the 5-position of the thiophene ring . Computational studies (DFT) suggest that the electron-withdrawing sulfonamide group lowers the LUMO energy at the thiophene’s β-position, favoring bromine incorporation. Experimental validation involves comparing Hammett σ values of substituents and reaction yields under varying conditions .
Q. Q4. What crystallographic evidence supports the compound’s intermolecular interactions in solid-state packing?
A: SC-XRD reveals C–H···π interactions between the pyridine ring and adjacent thiophene sulfonamide groups (distance ~3.5 Å). The piperidine ring adopts a chair conformation , stabilizing the crystal lattice via van der Waals forces. Hydrogen-bonding networks (e.g., N–H···O=S) further contribute to thermal stability (TGA decomposition >200°C) .
Q. Q5. How can contradictory biological activity data be resolved when testing this compound in glioma cell lines?
A: Discrepancies in U87MG cell viability assays (e.g., IC₅₀ variability) may arise from differences in cellular uptake kinetics or solvent effects (DMSO vs. aqueous buffers). Standardize protocols by:
- Pre-treating cells with P-glycoprotein inhibitors to block efflux pumps.
- Using isotopic labeling (³H/¹⁴C) to quantify intracellular accumulation.
- Validating results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
Q. Q6. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
A: Modify the sulfonamide group via prodrug approaches (e.g., esterification of the sulfonamide nitrogen) or co-solvent systems (PEG-400/ethanol). Alternatively, synthesize hydrochloride salts to enhance aqueous solubility (tested via shake-flask method, pH 7.4). Monitor stability using LC-MS/MS to detect hydrolysis byproducts .
Methodological Considerations
Q. Q7. What analytical techniques are critical for characterizing byproducts during synthesis?
A: Employ 2D NMR (HSQC, HMBC) to identify cross-peaks between piperidine protons and sulfonamide carbonyls. High-resolution mass spectrometry (HRMS) resolves isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) to confirm molecular formulas. For trace impurities, use preparative TLC (silica gel GF₂₅₄) with ethyl acetate/hexane gradients .
Q. Q8. How can computational modeling predict the compound’s binding affinity to kinase targets?
A: Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR, PDB ID: 1M17). Parameterize the sulfonamide group using AMBER force fields , and validate with MD simulations (NAMD, 100 ns) to assess binding stability. Correlate docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
